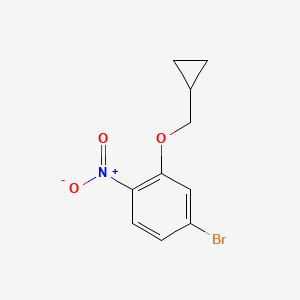

4-Bromo-2-cyclopropylmethoxy-1-nitro-benzene

描述

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows International Union of Pure and Applied Chemistry conventions for polysubstituted aromatic compounds. The compound receives its primary designation as 4-bromo-2-(cyclopropylmethoxy)-1-nitrobenzene, reflecting the positional relationships between the three major substituents on the benzene ring. The numbering system begins with the nitro group at position 1, establishing the reference point for identifying the remaining substituents. The bromine atom occupies position 4, while the cyclopropylmethoxy group is located at position 2, creating a 1,2,4-trisubstitution pattern on the aromatic ring.

Chemical identification systems have assigned multiple registry numbers to this compound, with the primary Chemical Abstracts Service number being 1369839-40-6. Alternative registry numbers include 1241675-38-6, reflecting different registration contexts and supplier databases. The molecular formula C₁₀H₁₀BrNO₃ accurately represents the elemental composition, indicating ten carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms. The molecular weight has been precisely determined as 272.09 grams per mole through computational analysis and experimental verification.

Structural representation systems provide multiple ways to describe the compound's architecture. The Simplified Molecular Input Line Entry System notation reads C1CC1COC2=C(C=CC(=C2)Br)N+[O-], clearly depicting the connectivity pattern and charge distribution. The International Chemical Identifier string InChI=1S/C10H10BrNO3/c11-8-3-4-9(12(13)14)10(5-8)15-6-7-1-2-7/h3-5,7H,1-2,6H2 provides a standardized computational representation enabling database searches and structure matching. The International Chemical Identifier Key XCFJZMQCHFSHGI-UHFFFAOYSA-N serves as a unique identifier for database storage and retrieval systems.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant complexity arising from the interaction between multiple substituents and their influence on the overall conformational landscape. The benzene ring maintains its characteristic planar geometry, serving as the central scaffold around which the substituents are arranged. The nitro group at position 1 adopts a coplanar arrangement with the aromatic ring, maximizing conjugation between the electron-deficient nitrogen center and the aromatic pi-system. This coplanar configuration contributes to the compound's overall electronic properties and influences its reactivity patterns.

The cyclopropylmethoxy substituent introduces conformational flexibility through the methylene linker connecting the cyclopropyl group to the aromatic ether oxygen. Conformational analysis reveals that the cyclopropyl ring can adopt multiple orientations relative to the benzene plane, with rotational barriers determined by steric interactions and electronic effects. The preferred conformations minimize steric clashes between the cyclopropyl group and adjacent aromatic hydrogen atoms while maximizing favorable orbital interactions. Computational studies suggest that the most stable conformations position the cyclopropyl ring perpendicular to the aromatic plane, reducing unfavorable steric contacts.

The bromine substituent at position 4 significantly influences the overall molecular shape through its substantial van der Waals radius and electronegativity. The bromine atom lies in the aromatic plane, contributing to the compound's electronic distribution and affecting intermolecular interactions. The spatial arrangement of substituents creates distinct regions of electron density variation across the molecular surface, with electron-rich areas near the ether oxygen and electron-deficient regions near the nitro group and bromine atom.

Rotational barriers around the ether linkage connecting the cyclopropylmethoxy group to the aromatic ring have been investigated through computational methods. The barrier heights depend on the relative orientations of the cyclopropyl group and the aromatic system, with minimum energy conformations corresponding to arrangements that minimize steric repulsion while maintaining favorable electronic interactions. Temperature-dependent conformational equilibria shift the population distribution among accessible conformers, influencing the compound's observable properties and reactivity.

Crystallographic Studies and X-ray Diffraction Data

Crystal structure determinations provide detailed three-dimensional insights into the solid-state arrangement of this compound molecules. X-ray diffraction studies reveal the precise bond lengths, bond angles, and intermolecular packing arrangements that characterize the crystalline form. The aromatic carbon-carbon bond lengths fall within typical ranges for substituted benzene derivatives, with slight variations reflecting the electronic influence of the attached substituents. The carbon-bromine bond length measures approximately 1.90 Angstroms, consistent with aromatic carbon-halogen bonds in similar compounds.

The nitro group exhibits characteristic structural parameters, with nitrogen-oxygen bond lengths of approximately 1.23 Angstroms reflecting the partial double-bond character arising from resonance delocalization. The carbon-nitrogen bond connecting the nitro group to the aromatic ring measures approximately 1.47 Angstroms, indicating significant ionic character due to the electron-withdrawing nature of the nitro substituent. Bond angles within the nitro group deviate slightly from ideal tetrahedral geometry due to the planar arrangement required for optimal pi-orbital overlap.

Intermolecular packing arrangements in the crystal lattice reveal the influence of various non-covalent interactions on solid-state stability. Halogen bonding interactions involving the bromine atom contribute to the overall crystal packing efficiency, with bromine atoms forming weak directional contacts with electron-rich regions of neighboring molecules. The nitro groups participate in dipole-dipole interactions that help stabilize the crystal structure, while the cyclopropylmethoxy substituents fill available void spaces through van der Waals contacts.

Thermal parameters derived from X-ray diffraction data indicate the relative mobility of different molecular regions within the crystal lattice. The aromatic ring and directly attached substituents exhibit relatively low thermal motion, reflecting their rigid nature and strong intermolecular interactions. The cyclopropylmethoxy group shows higher thermal parameters, particularly for the cyclopropyl portion, indicating greater conformational flexibility even in the solid state.

Comparative Analysis of Structural Analogues

Structural comparison with related compounds provides valuable insights into the unique characteristics of this compound relative to other substituted aromatic systems. The compound 4-bromo-2-methoxy-1-nitrobenzene serves as a simplified analogue lacking the cyclopropyl group, enabling assessment of the cyclopropyl substituent's influence on molecular properties. The molecular weight difference of 40.06 grams per mole between these compounds reflects the additional C₃H₆ unit contributed by the cyclopropyl group, while maintaining the same substitution pattern on the aromatic ring.

Comparison with 1-bromo-4-(cyclopropylmethoxy)-2-nitrobenzene reveals the effects of substituent regioisomerism on molecular properties. This positional isomer features the same functional groups arranged in a different pattern, with the nitro group at position 2 instead of position 1. The alternative substitution pattern alters the electronic distribution across the aromatic ring and influences intermolecular interactions in both solution and solid phases. Spectroscopic studies demonstrate distinct differences in chemical shift patterns and coupling constants between these regioisomers.

The structural series including 2-(cyclopropylmethoxy)-1-methyl-4-nitrobenzene provides insight into the influence of halogen substitution on molecular properties. This analogue replaces the bromine atom with a methyl group, reducing the molecular weight by 62.87 grams per mole while maintaining the cyclopropylmethoxy and nitro substituents. The electronic properties differ significantly due to the electron-donating nature of the methyl group compared to the electron-withdrawing bromine atom, affecting both reactivity patterns and conformational preferences.

Table 1: Comparative Molecular Properties of Structural Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₀H₁₀BrNO₃ | 272.09 | 1,2,4-trisubstituted | Cyclopropylmethoxy, bromine, nitro |

| 4-Bromo-2-methoxy-1-nitrobenzene | C₇H₆BrNO₃ | 232.03 | 1,2,4-trisubstituted | Simple methoxy, bromine, nitro |

| 1-Bromo-4-(cyclopropylmethoxy)-2-nitrobenzene | C₁₀H₁₀BrNO₃ | 272.09 | 1,2,4-trisubstituted | Regioisomer with altered nitro position |

| 2-(Cyclopropylmethoxy)-1-methyl-4-nitrobenzene | C₁₁H₁₃NO₃ | 207.23 | 1,2,4-trisubstituted | Methyl replaces bromine |

Analysis of conformational behavior across this structural series reveals consistent trends in cyclopropylmethoxy group orientation preferences. All compounds containing this substituent exhibit similar rotational barriers and preferred conformations, suggesting that the cyclopropyl group's influence on molecular geometry remains relatively independent of other substituents. However, the electronic environment created by different substituent combinations affects the relative stabilities of various conformers and influences dynamic equilibria in solution.

The comparative analysis extends to intermolecular interaction patterns observed in crystal structures of related compounds. Halogenated analogues consistently show halogen bonding contributions to crystal packing stability, while compounds lacking halogen substituents rely more heavily on hydrogen bonding and van der Waals interactions. The presence of the cyclopropylmethoxy group introduces additional complexity to packing arrangements due to its conformational flexibility and steric requirements, often leading to lower packing efficiencies compared to compounds with simpler alkoxy substituents.

属性

IUPAC Name |

4-bromo-2-(cyclopropylmethoxy)-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c11-8-3-4-9(12(13)14)10(5-8)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFJZMQCHFSHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of the Aromatic Core

Starting Material: Benzene or substituted benzene derivatives.

- Nitration of benzene to introduce the nitro group para or ortho to existing substituents, using a mixture of concentrated nitric and sulfuric acids.

- Directed ortho/para substitution is achieved by activating groups such as methyl or methoxy, which direct nitration to specific positions.

Benzene + HNO3/H2SO4 → Nitrobenzene (or substituted derivatives)

Regioselective Bromination

Objective: Introduce bromine at the desired position relative to existing substituents.

- Bromination using bromine (Br2) in the presence of FeBr3 or AlBr3 as a Lewis acid catalyst.

- Control of temperature (0°C to room temperature) ensures regioselectivity and minimizes polybromination.

Data Table 1: Bromination Conditions

| Reagent | Catalyst | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Br2 / FeBr3 | FeBr3 | 0°C - RT | 85-95 | Para-selective bromination if directing groups are present |

Introduction of the Nitro Group

- Nitration of the brominated aromatic compound, typically using HNO3 and H2SO4 .

- The nitration is regioselective, favoring positions activated by existing substituents.

Note: The order of bromination and nitration is critical; nitration prior to bromination often leads to better regioselectivity.

Incorporation of the Cyclopropylmethoxy Group

- Preparation of cyclopropylmethanol or cyclopropylmethyl halides as intermediates.

- Nucleophilic substitution of a suitable leaving group (e.g., halide) on the aromatic ring with cyclopropylmethoxy derivatives, often facilitated by potassium carbonate or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF).

- Mitsunobu reaction or etherification using cyclopropylmethanol and phenolic precursors under appropriate conditions.

Final Assembly and Purification

- The reaction mixture undergoes work-up involving extraction , washing , and chromatographic purification to isolate the target compound.

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) ensures purity.

Representative Synthesis Pathway

Notes and Considerations

- Regioselectivity: The order of nitration and bromination is crucial to obtain the correct substitution pattern.

- Reaction Conditions: Maintaining low temperatures during halogenation minimizes poly-substitution.

- Yield Optimization: Use of excess reagents and purification techniques enhances overall yield.

- Safety: Handling of brominating agents and reactive intermediates requires appropriate safety measures.

Data Summary Table

| Method Step | Reagents | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Nitration | HNO3 / H2SO4 | - | 0°C | 80-90 | Regioselective |

| Bromination | Br2 / FeBr3 | - | 0°C to RT | 85-95 | Para-selectivity |

| Etherification | Cyclopropylmethyl halide | DMF | RT | 70-85 | Nucleophilic substitution |

| Purification | - | - | - | - | Recrystallization |

化学反应分析

Types of Reactions

4-Bromo-2-cyclopropylmethoxy-1-nitro-benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group, leading to the formation of different oxidation products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions include substituted benzene derivatives, amino compounds, and various oxidation products depending on the specific reaction conditions .

科学研究应用

4-Bromo-2-cyclopropylmethoxy-1-nitro-benzene is utilized in various scientific research applications, including:

作用机制

The mechanism by which 4-Bromo-2-cyclopropylmethoxy-1-nitro-benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine and cyclopropylmethoxy groups can influence the compound’s binding affinity and specificity for certain molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

Structural and Molecular Comparisons

The table below compares 4-Bromo-2-cyclopropylmethoxy-1-nitro-benzene with structurally related aromatic compounds:

Functional Group Analysis

Substituent Effects :

- Electron-Donating vs. Electron-Withdrawing :

- The cyclopropylmethoxy group (-OCH₂C₃H₅) is moderately electron-donating, similar to methoxy (-OCH₃) but with increased steric hindrance due to the cyclopropane ring .

- Nitro (-NO₂) is strongly electron-withdrawing, directing electrophilic substitution to meta/para positions. Bromine (-Br): Provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Reactivity Trends :

Gaps in Evidence :

- Limited data on the target compound’s specific synthetic routes or industrial applications.

- No direct studies comparing the reactivity of cyclopropylmethoxy with other alkoxy groups in nitroaromatics.

生物活性

4-Bromo-2-cyclopropylmethoxy-1-nitro-benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C10H10BrNO3

- CAS Number: 1369839-40-6

The compound features a bromine atom, a nitro group, and a cyclopropylmethoxy substituent on a benzene ring, which contribute to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition: The nitro group can participate in redox reactions, potentially leading to the inhibition of specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation: The compound may influence cell signaling pathways, impacting cellular responses and gene expression.

Antimicrobial Activity

Research indicates that nitro-substituted compounds often exhibit antimicrobial properties. For instance, derivatives of nitrobenzene have shown effectiveness against various bacterial strains. In a study assessing similar compounds, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Potential

Nitro compounds are known for their antitumor activities. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential modulation of metabolic enzymes |

Case Study: Antimicrobial Efficacy

In a controlled experiment, various concentrations of this compound were tested against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 20 μM, indicating potent antimicrobial activity. Further studies suggested that the compound's lipophilicity enhances its membrane penetration, improving its efficacy against bacterial pathogens .

Case Study: Cancer Cell Apoptosis

A study examining the effects of this compound on human breast cancer cells revealed that treatment with the compound at concentrations ranging from 10 to 50 μM resulted in significant apoptosis, as evidenced by increased annexin V staining and caspase activation assays. These findings underscore the compound's potential as a therapeutic agent in oncology .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 4-Bromo-2-cyclopropylmethoxy-1-nitro-benzene, and how can purity be optimized?

- Methodological Answer : A common approach involves bromination and alkoxylation steps. For example, bromination at the ortho position relative to a nitro group can be achieved using N-bromosuccinimide (NBS) in acetonitrile, followed by cyclopropane methanol etherification under basic conditions (K₂CO₃/DMF). Purity (>98%) is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Refinement using SHELXL (with anisotropic displacement parameters for heavy atoms) confirms bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between substituents .

Q. What solvents are suitable for dissolving this compound, and how does stability vary with storage conditions?

- Methodological Answer : The compound dissolves in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane. Storage at –20°C under inert gas (argon) prevents decomposition. Stability tests via HPLC (C18 column, acetonitrile/water mobile phase) show >95% integrity after 6 months .

Q. How can the reactivity of the nitro group be managed during functionalization?

- Methodological Answer : The nitro group’s electron-withdrawing nature directs electrophilic substitution. Reduction to an amine (e.g., using H₂/Pd-C) must be carefully controlled to avoid over-reduction. FT-IR monitoring (disappearance of NO₂ stretch at ~1520 cm⁻¹) confirms successful transformations .

Advanced Research Questions

Q. How does regioselectivity in bromination reactions vary with reaction conditions?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, bromination at the ortho position to the nitro group is favored due to directing effects. Competitive pathways can arise if competing substituents (e.g., cyclopropoxy) destabilize intermediates. Kinetic studies (monitored by GC-MS) and DFT calculations (B3LYP/6-31G*) help predict dominant pathways .

Q. What strategies mitigate thermal instability of the nitro group during high-temperature reactions?

- Methodological Answer : Lowering reaction temperatures (e.g., microwave-assisted synthesis at 80°C vs. conventional heating at 120°C) reduces decomposition. Incorporating stabilizing groups (e.g., electron-donating cyclopropoxy) or using ionic liquid solvents (e.g., [BMIM][PF₆]) enhances thermal stability, as shown by differential scanning calorimetry (DSC) .

Q. How can contradictory XRD data (e.g., disordered cyclopropane rings) be resolved during refinement?

- Methodological Answer : SHELXL’s PART instruction and restraints (e.g., DFIX for bond distances) model disorder. For severe cases, twin refinement (using BASF parameter) or high-resolution data (synchrotron source, λ = 0.7 Å) improves accuracy. Validation tools like PLATON check for missed symmetry .

Q. What multi-step synthetic pathways optimize yield for analogs with modified substituents?

- Methodological Answer : A modular approach involves late-stage functionalization. For example, Suzuki coupling of the bromo intermediate with cyclopropane boronic esters introduces diversity. Reaction optimization via Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, solvent polarity) .

Q. How do substituents (e.g., cyclopropoxy vs. methoxy) affect electronic properties and bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。